molecular formula C6H4BrClFN B2532173 2-Bromo-3-chloro-6-fluoroaniline CAS No. 1694842-86-8

2-Bromo-3-chloro-6-fluoroaniline

Cat. No.: B2532173
CAS No.: 1694842-86-8
M. Wt: 224.46
InChI Key: ZLKOKBHTDCXTHF-UHFFFAOYSA-N
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Description

2-Bromo-3-chloro-6-fluoroaniline is an organic compound with the molecular formula C6H4BrClFN It is a halogenated aniline derivative, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-chloro-6-fluoroaniline typically involves halogenation reactions. One common method includes the bromination of 2-fluoroaniline followed by chlorination. The process involves:

    Bromination: 2-Fluoroaniline is reacted with bromine in the presence of a catalyst such as iron or aluminum bromide at elevated temperatures.

    Chlorination: The brominated product is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-chloro-6-fluoroaniline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The halogen atoms (bromine, chlorine, and fluorine) can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding aniline derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or nitric acid under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted anilines.

    Oxidation: Formation of nitroanilines or nitrosoanilines.

    Reduction: Formation of aminobenzenes.

Scientific Research Applications

2-Bromo-3-chloro-6-fluoroaniline has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-3-chloro-6-fluoroaniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of halogen atoms can enhance its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-fluoroaniline
  • 2-Chloro-3-fluoroaniline
  • 2-Bromo-4-chloroaniline

Uniqueness

2-Bromo-3-chloro-6-fluoroaniline is unique due to the simultaneous presence of bromine, chlorine, and fluorine atoms on the benzene ring. This combination of halogens imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-bromo-3-chloro-6-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClFN/c7-5-3(8)1-2-4(9)6(5)10/h1-2H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLKOKBHTDCXTHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)N)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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